molecular formula C21H20ClN5O3S B14974726 N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide

N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide

Cat. No.: B14974726
M. Wt: 457.9 g/mol
InChI Key: LIMZHJPRPMPPDY-UHFFFAOYSA-N
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Description

N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a carbamoylmethyl group, and a sulfanyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide typically involves multiple steps. The process begins with the preparation of the 3-chlorophenyl isocyanate, which is then reacted with a suitable amine to form the carbamoyl intermediate. This intermediate undergoes further reactions with thiol compounds to introduce the sulfanyl group. The final step involves the cyclization of the intermediate to form the triazinone ring, followed by the addition of the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazinone ring can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. The sulfanyl group may play a role in the compound’s ability to interact with thiol-containing proteins, while the triazinone ring may contribute to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazinone derivatives and chlorophenyl carbamoyl compounds. Examples include:

  • N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}acetamide
  • N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}butanamide

Uniqueness

The uniqueness of N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClN5O3S

Molecular Weight

457.9 g/mol

IUPAC Name

N-[2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]-4-methylphenyl]propanamide

InChI

InChI=1S/C21H20ClN5O3S/c1-3-17(28)24-16-8-7-12(2)9-15(16)19-20(30)25-21(27-26-19)31-11-18(29)23-14-6-4-5-13(22)10-14/h4-10H,3,11H2,1-2H3,(H,23,29)(H,24,28)(H,25,27,30)

InChI Key

LIMZHJPRPMPPDY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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